Ethyl({[2-fluoro-3-(trifluoromethyl)phenyl]methyl})amine
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Overview
Description
Ethyl({[2-fluoro-3-(trifluoromethyl)phenyl]methyl})amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further bonded to an ethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . The reaction conditions often require the presence of a catalyst, such as a transition metal complex, and may be carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl({[2-fluoro-3-(trifluoromethyl)phenyl]methyl})amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield fluorinated ketones or alcohols, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Ethyl({[2-fluoro-3-(trifluoromethyl)phenyl]methyl})amine has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl({[2-fluoro-3-(trifluoromethyl)phenyl]methyl})amine involves its interaction with molecular targets through its trifluoromethyl group. This group can influence the compound’s electronic properties, making it more reactive towards certain biological targets. The pathways involved may include binding to enzymes or receptors, leading to changes in their activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethane: A simple trifluoromethyl compound used in various chemical reactions.
1,1,1-Trifluoroethane: Another trifluoromethyl compound with applications in refrigeration and as a propellant.
Hexafluoroacetone: A trifluoromethyl-containing compound used in organic synthesis.
Uniqueness
Ethyl({[2-fluoro-3-(trifluoromethyl)phenyl]methyl})amine is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of both the ethylamine and trifluoromethyl groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C10H11F4N |
---|---|
Molecular Weight |
221.19 g/mol |
IUPAC Name |
N-[[2-fluoro-3-(trifluoromethyl)phenyl]methyl]ethanamine |
InChI |
InChI=1S/C10H11F4N/c1-2-15-6-7-4-3-5-8(9(7)11)10(12,13)14/h3-5,15H,2,6H2,1H3 |
InChI Key |
UZYXWRVALDKYNC-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=C(C(=CC=C1)C(F)(F)F)F |
Origin of Product |
United States |
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